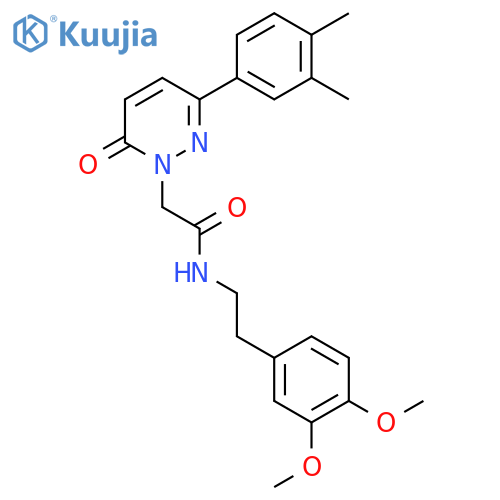Cas no 922953-25-1 (N-2-(3,4-dimethoxyphenyl)ethyl-2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)

N-2-(3,4-dimethoxyphenyl)ethyl-2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-2-(3,4-dimethoxyphenyl)ethyl-2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
- AKOS005682268
- 922953-25-1
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- F2774-2465
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
-
- インチ: 1S/C24H27N3O4/c1-16-5-7-19(13-17(16)2)20-8-10-24(29)27(26-20)15-23(28)25-12-11-18-6-9-21(30-3)22(14-18)31-4/h5-10,13-14H,11-12,15H2,1-4H3,(H,25,28)
- InChIKey: SCBNYFMBIOQRQM-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=C(C=CC(=C1)CCNC(CN1C(C=CC(C2C=CC(C)=C(C)C=2)=N1)=O)=O)OC
計算された属性
- せいみつぶんしりょう: 421.20015635g/mol
- どういたいしつりょう: 421.20015635g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 692
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
N-2-(3,4-dimethoxyphenyl)ethyl-2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2774-2465-75mg |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
922953-25-1 | 90%+ | 75mg |
$208.0 | 2023-05-18 | |
| Life Chemicals | F2774-2465-5μmol |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
922953-25-1 | 90%+ | 5μl |
$63.0 | 2023-05-18 | |
| Life Chemicals | F2774-2465-40mg |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
922953-25-1 | 90%+ | 40mg |
$140.0 | 2023-05-18 | |
| Life Chemicals | F2774-2465-50mg |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
922953-25-1 | 90%+ | 50mg |
$160.0 | 2023-05-18 | |
| Life Chemicals | F2774-2465-20μmol |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
922953-25-1 | 90%+ | 20μl |
$79.0 | 2023-05-18 | |
| Life Chemicals | F2774-2465-2μmol |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
922953-25-1 | 90%+ | 2μl |
$57.0 | 2023-05-18 | |
| Life Chemicals | F2774-2465-4mg |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
922953-25-1 | 90%+ | 4mg |
$66.0 | 2023-05-18 | |
| Life Chemicals | F2774-2465-10mg |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
922953-25-1 | 90%+ | 10mg |
$79.0 | 2023-05-18 | |
| Life Chemicals | F2774-2465-10μmol |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
922953-25-1 | 90%+ | 10μl |
$69.0 | 2023-05-18 | |
| Life Chemicals | F2774-2465-1mg |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
922953-25-1 | 90%+ | 1mg |
$54.0 | 2023-05-18 |
N-2-(3,4-dimethoxyphenyl)ethyl-2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide 関連文献
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
N-2-(3,4-dimethoxyphenyl)ethyl-2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamideに関する追加情報
Compound CAS No. 922953-25-1: N-2-(3,4-Dimethoxyphenyl)ethyl-2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide
N-2-(3,4-Dimethoxyphenyl)ethyl is a structural component of the compound CAS No. 922953-25-1, which has garnered significant attention in recent pharmacological studies. This moiety contributes to the molecule's unique properties, particularly its ability to interact with specific biological targets. The 3,4-dimethoxyphenyl group is known for its potential role in modulating the compound's pharmacokinetics and bioavailability.
The core structure of the compound includes a pyridazinone ring system, which is a heterocyclic aromatic compound. This ring system is integral to the molecule's stability and its ability to engage in hydrogen bonding interactions. Recent studies have highlighted the importance of such structural features in enhancing the compound's solubility and permeability, making it a promising candidate for drug delivery systems.
The acetamide functional group at the terminus of the molecule plays a crucial role in its pharmacodynamic properties. Acetamides are commonly found in bioactive compounds due to their ability to form amide bonds and participate in various biochemical reactions. In this compound, the acetamide group contributes to its ability to inhibit specific enzymes and pathways associated with inflammatory diseases.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of CAS No. 922953-25-1 with various protein targets. Molecular docking studies have revealed that the compound exhibits high affinity for certain G-protein coupled receptors (GPCRs), suggesting its potential as a modulator in treating conditions such as chronic pain and neurodegenerative disorders.
In terms of synthesis, the compound is typically derived from a multi-step process involving coupling reactions and cyclization steps. The use of microwave-assisted synthesis has been reported to significantly improve reaction yields and reduce production time. This approach not only enhances the scalability of the synthesis but also aligns with green chemistry principles by minimizing waste generation.
Preclinical studies have demonstrated that CAS No. 922953-25-1 exhibits potent anti-inflammatory and antioxidant activities. These effects are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Furthermore, in vivo experiments using animal models have shown that the compound reduces inflammation-induced tissue damage without causing significant toxicity or adverse effects.
The presence of both dimethoxy and dimethyl substituents on the phenyl rings enhances the compound's lipophilicity, which is critical for its absorption across biological membranes. This characteristic makes it an attractive candidate for oral drug delivery systems, where efficient absorption is essential for therapeutic efficacy.
Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on optimizing the formulation of CAS No. 922953-25-1 for clinical use. Nanoparticle-based delivery systems are being explored to further enhance its bioavailability and reduce systemic toxicity. These innovations highlight the compound's potential as a next-generation therapeutic agent.
In conclusion, CAS No. 922953-25-1 represents a novel chemical entity with significant potential in drug development. Its unique structural features, combined with cutting-edge research methodologies, position it as a promising candidate for addressing unmet medical needs in inflammation-related diseases.
922953-25-1 (N-2-(3,4-dimethoxyphenyl)ethyl-2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide) 関連製品
- 220040-48-2(Methyl 6-(chloromethyl)picolinate)
- 1904417-76-0(3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione)
- 2228317-12-0(tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate)
- 2418734-96-8(tert-butyl 2-({3-(2-methoxy-2-oxoethyl)-5-sulfanylphenylmethyl}amino)acetate)
- 696650-38-1(2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)
- 861928-17-8(2-Fluoro-3,6-diiodoanisole)
- 1804660-84-1(3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-acetonitrile)
- 2171947-58-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid)
- 5251-77-4(3-(aminooxy)propanoic acid hydrochloride)
- 1807126-83-5(3-Chloro-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)




